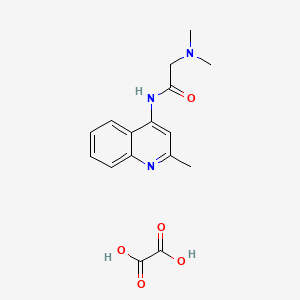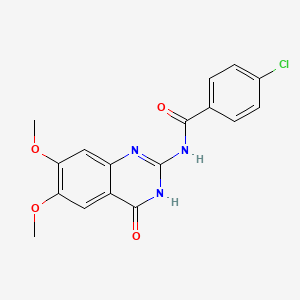![molecular formula C9H14N4O4S B6094424 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone](/img/structure/B6094424.png)
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone, also known as MPS or Methylpiperazine sulfonic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting enzymes such as carbonic anhydrase and topoisomerase. This compound has also been shown to interfere with the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. This compound has also been found to possess anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as prostaglandins. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone in lab experiments is its broad spectrum of biological activities, which makes it a useful tool for investigating various diseases. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone research. One potential application of this compound is in the development of new antibacterial and antifungal agents. This compound may also have potential as an anti-inflammatory and analgesic drug. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone can be achieved by reacting 4-methylpiperazine with sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 2-hydroxy-4(3H)-pyrimidinone to form this compound. The purity of the compound can be enhanced by recrystallization from water.
Applications De Recherche Scientifique
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been found to possess anti-inflammatory and analgesic properties. This compound has been used in scientific research to investigate its potential therapeutic applications in various diseases, including cancer, infections, and inflammation.
Propriétés
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4S/c1-12-2-4-13(5-3-12)18(16,17)7-6-10-9(15)11-8(7)14/h6H,2-5H2,1H3,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTVWVDLMPSHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6094341.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6094349.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(4-pyrimidinyl)ethyl]amine](/img/structure/B6094376.png)

![(2-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6094390.png)
![6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride](/img/structure/B6094398.png)
![1-(3,4-difluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6094400.png)

![2-[1-methyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6094409.png)
![N~1~-cyclopentyl-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6094428.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6094440.png)
![1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6094444.png)
![6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6094451.png)
